![molecular formula C12H14N2O2 B2948063 Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate CAS No. 1423025-64-2](/img/structure/B2948063.png)
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C12H14N2O2 . It is a heterocyclic compound and its IUPAC name is ethyl 2-cyano-2-methyl-3-(4-pyridinyl)propanoate .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI code for this compound is 1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.26 . It is a powder in physical form . The compound is stored at room temperature .Mechanism of Action
Target of Action
The compound contains a pyridin-2-yl group, which is a common motif in many bioactive molecules and can interact with various biological targets. For instance, indole derivatives, which also contain a pyridin-2-yl group, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with a pyridin-2-yl group are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Advantages and Limitations for Lab Experiments
Ethyl cyanoacetate is a versatile building block for the synthesis of various compounds, and it is relatively easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. For example, it has a low boiling point, which can make it difficult to handle in certain reactions. Additionally, it is not very reactive towards certain nucleophiles, such as amines.
Future Directions
There are many potential future directions for the use of ethyl cyanoacetate in scientific research. One area of interest is the synthesis of new heterocyclic compounds with potential biological activities. Another area of interest is the development of new synthetic methodologies using ethyl cyanoacetate as a starting material. Additionally, the use of ethyl cyanoacetate in the synthesis of materials with unique properties is an area of ongoing research.
Synthesis Methods
Ethyl cyanoacetate can be synthesized by the reaction of ethyl chloroacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ethyl cyanoacetate and sodium chloride.
Scientific Research Applications
Ethyl cyanoacetate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. These compounds have diverse biological activities, and they are used as pharmaceuticals, agrochemicals, and materials.
properties
IUPAC Name |
ethyl 2-cyano-2-methyl-3-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZYJTWNUSGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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